molecular formula C13H10ClNO B3053996 (2-Aminophenyl)(3-chlorophenyl)methanone CAS No. 57479-65-9

(2-Aminophenyl)(3-chlorophenyl)methanone

Cat. No. B3053996
CAS RN: 57479-65-9
M. Wt: 231.68 g/mol
InChI Key: COMTXRHVBLIIOW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of (2-Aminophenyl)(3-chlorophenyl)methanone consists of an indole scaffold bridged by a benzophenone moiety. The indole nucleus is an important heterocyclic system, and the chloro and amino substituents play a crucial role in its biological activity .

Scientific Research Applications

Synthesis and Structural Studies

  • (Shahana & Yardily, 2020) synthesized novel compounds closely related to (2-Aminophenyl)(3-chlorophenyl)methanone, analyzing their structure using various spectroscopic methods and Density Functional Theory (DFT) calculations.

Molecular Docking and Antibacterial Activity

  • The same study by (Shahana & Yardily, 2020) also conducted molecular docking studies using Hex 8.0 to explore the antibacterial potential of these compounds.

Crystal and Molecular Structure Analysis

  • (Kubicki et al., 2012) reported on the crystal and molecular structures of derivatives of 2-aminothiophene, which are structurally similar to (2-Aminophenyl)(3-chlorophenyl)methanone, highlighting their potential in enhancing human A1 adenosine receptor activity.

Anti-Inflammatory and Kinase Inhibitory Properties

  • A study by (Ottosen et al., 2003) synthesized derivatives of (2-Aminophenyl)(3-chlorophenyl)methanone, revealing their potent inhibition of proinflammatory cytokines and their role as p38 MAP kinase inhibitors.

Chemical Synthesis and Reactivity

  • The work by (Harano et al., 2007) discusses the reactivity of compounds structurally related to (2-Aminophenyl)(3-chlorophenyl)methanone, providing insights into their potential applications in various chemical syntheses.

Fe(III) Complex Formation

  • (Mini et al., 2013) synthesized and characterized a Fe(III) complex using a compound derived from (2-Amino-5-Chlorophenyl) phenyl methanone, revealing its potential in coordination chemistry.

Photoinduced Intramolecular Rearrangement

  • (Jing et al., 2018) developed an environmentally friendly synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones, highlighting the potential of photoinduced intramolecular rearrangements.

Mechanism of Action

properties

IUPAC Name

(2-aminophenyl)-(3-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMTXRHVBLIIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481524
Record name Methanone, (2-aminophenyl)(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57479-65-9
Record name Methanone, (2-aminophenyl)(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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